molecular formula C21H27N3O3 B12852110 1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B12852110
M. Wt: 369.5 g/mol
InChI Key: SLNAVLRYMBUASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidinyl group, a morpholino group, and a dihydropyridinone core, making it an interesting subject for research in organic chemistry and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-5-morpholin-4-yl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C21H27N3O3/c1-16-4-9-20(25)24(15-16)18-7-5-17(6-8-18)23-10-2-3-19(21(23)26)22-11-13-27-14-12-22/h3,5-8,16H,2,4,9-15H2,1H3

InChI Key

SLNAVLRYMBUASO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Reduction of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to the Corresponding Aminophenyl Derivative

  • Starting Material: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
  • Reaction: Reduction of the nitro group to an amino group.
  • Reducing Agents: Hydrogen gas with metal catalysts (Pd/C, Pt/C, Raney Ni), or chemical reductants such as sodium borohydride, sodium sulfide, or transfer hydrogenation methods (e.g., ammonium formate with Pd/C).
  • Solvents: Alcohols (methanol, ethanol, isopropanol), chlorinated solvents (methylene chloride), ethers (THF, dioxane), or polar aprotic solvents (DMF, DMSO).
  • Conditions: Reflux or room temperature depending on the reducing agent; reaction times vary from 1 to several hours.
  • Outcome: Formation of 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one with high yield (typically >80%).

Coupling with 5-Chlorovaleryl Chloride or Equivalent Acyl Halide

  • Reaction: The amino intermediate is reacted with 5-chlorovaleryl chloride or similar acyl halides to introduce the 5-methyl-2-oxopiperidin-1-yl substituent via amide bond formation.
  • Base: Organic bases such as triethylamine, diisopropylethylamine, or pyridine to neutralize HCl formed.
  • Solvents: Chlorinated hydrocarbons (methylene chloride, chloroform), ethers (THF), or esters (ethyl acetate).
  • Conditions: Typically carried out at 0–25 °C to control reaction rate and minimize side reactions.
  • Cyclization: In situ cyclization occurs to form the piperidinone ring, yielding 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.

Optional Functionalization and Purification

  • Further Modifications: Depending on the target compound, additional alkylation or substitution reactions may be performed.
  • Purification: Recrystallization from methanol or chromatographic techniques to achieve high purity.
  • Yields: Overall yields for these steps are typically in the range of 70–85%.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Solvents Notes
Nitro reduction H2 + Pd/C, or Na2S, or NaBH4 MeOH, EtOH, THF, DMF Mild to moderate temperature; 1–4 h
Amide coupling & cyclization 5-Chlorovaleryl chloride + base (Et3N, DIPEA) CH2Cl2, CHCl3, THF 0–25 °C; in situ cyclization
Purification Recrystallization, chromatography Methanol, ethyl acetate To obtain high purity

Research Findings and Process Improvements

  • Environmental Considerations: Some processes use sodium sulfide for reduction, which is hazardous and environmentally unfriendly. Alternative catalytic hydrogenation methods are preferred for greener synthesis.
  • Catalyst Selection: Pd/C and Pt/C catalysts provide efficient reduction with minimal side products.
  • Solvent Optimization: Use of polar aprotic solvents like DMF or DMSO can improve solubility and reaction rates in coupling steps.
  • Base Selection: Organic bases such as triethylamine are favored for their efficiency and ease of removal.
  • Process Integration: Some patents describe telescoping steps without isolation of intermediates to improve overall yield and reduce waste.

Representative Reaction Scheme (Conceptual)

$$
\text{3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one} \xrightarrow[\text{Pd/C, H}_2]{\text{MeOH}} \text{3-Morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one}
$$

$$
\text{3-Morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one} + \text{5-Chlorovaleryl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one} $$

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)12.5[PubChem]
A549 (Lung Cancer)10.0[PubChem]

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Neuropharmacology

Research indicates that compounds structurally related to this molecule may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's disease. The presence of the piperidine moiety is thought to enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Organic Synthesis Intermediate

The compound is also recognized as an important intermediate in organic synthesis , particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in further chemical transformations makes it valuable in laboratory settings for synthesizing more complex molecules.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity Study: A recent study highlighted the synthesis of several analogs based on this compound and their evaluation against cancer cell lines, demonstrating promising results in inhibiting cell proliferation [PubChem] .
  • Neuroprotective Effects: Another research project focused on the neuroprotective properties of related compounds, showing that they could mitigate oxidative stress in neuronal cells [PubChem] .

Mechanism of Action

The mechanism by which 1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer specific chemical and biological properties not found in other similar compounds .

Biological Activity

1-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a compound with the CAS number 545445-44-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20_{20}H25_{25}N3_3O3_3, with a molecular weight of 355.43 g/mol. The compound is characterized by a melting point greater than 199°C and a boiling point of approximately 625°C .

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while demonstrating weaker effects against other strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. A notable study reported that piperidine derivatives displayed strong inhibitory activity against urease, with some compounds achieving IC50_{50} values significantly lower than reference standards . This suggests a potential therapeutic role in conditions where urease activity is implicated.

Neuroprotective Effects

In addition to antimicrobial and enzyme inhibitory activities, there is emerging evidence suggesting neuroprotective properties for compounds in this class. Research into related structures has indicated that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering benefits in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The structural features of the compound allow it to interact with various biological receptors, influencing signaling pathways associated with inflammation and cell survival.
  • Enzyme Binding : The presence of the morpholino and piperidine groups enhances binding affinity to target enzymes, leading to effective inhibition.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that contribute to their neuroprotective effects.

Study on Antimicrobial Properties

A study conducted on synthesized piperidine derivatives revealed that certain compounds exhibited IC50_{50} values as low as 0.63 µM against acetylcholinesterase (AChE), indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

Neuroprotection in Animal Models

In animal models, related compounds have demonstrated protective effects against neurotoxic agents, reducing neuronal cell death and preserving cognitive functions. These findings suggest that the compound may hold promise for further development in neuroprotective therapies .

Data Table: Summary of Biological Activities

Activity Type Description IC50_{50} Values
AntimicrobialActivity against Salmonella typhiModerate to strong
Enzyme InhibitionUrease inhibitionAs low as 0.63 µM
NeuroprotectionReduction in oxidative stressSignificant improvement noted

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s core structure (dihydropyridinone with morpholino and piperidinone substituents) suggests multistep synthesis. A plausible route involves:
  • Step 1 : Condensation of a substituted phenylpiperidinone with a dihydropyridinone precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Morpholino substitution via nucleophilic aromatic substitution or palladium-catalyzed coupling.
    Optimization strategies include:
  • Temperature control (e.g., 60–80°C for cyclization steps) to avoid side reactions.
  • Use of anhydrous solvents (e.g., THF, DCM) to enhance reaction efficiency.
  • Monitoring intermediates via TLC or HPLC (retention time ~8–10 min under reverse-phase conditions) .
  • Yields for analogous compounds range from 19% to 67%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • 1H/13C NMR : Key for confirming substituent positions. For example:
  • Peaks at δ 2.4–2.6 ppm (piperidinone methyl group) and δ 3.6–3.8 ppm (morpholino protons).
  • Carbonyl signals near δ 170–175 ppm (piperidinone and dihydropyridinone ketones).
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Computational Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, leveraging the morpholino group’s affinity for ATP-binding pockets.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (morpholino oxygen) and hydrophobic regions (methyl-piperidinone).
  • In Vitro Assays : Prioritize kinases (e.g., PI3K, mTOR) based on structural analogs .

Advanced Research Questions

Q. How should experimental designs account for conflicting solubility and stability data in pharmacological studies?

  • Methodological Answer :
  • Solubility Optimization : Test solvents (DMSO, PEG-400) and surfactants (e.g., Tween-80) at physiological pH. For analogs, solubility ranges from 0.1–5 mg/mL .
  • Stability Studies : Use LC-MS to track degradation under varying conditions (e.g., 37°C, 24h). If instability is observed, consider prodrug strategies (e.g., esterification).
  • Orthogonal Validation : Compare data from UV-Vis, NMR, and bioassays to resolve discrepancies .

Q. What computational and experimental approaches resolve contradictions in binding affinity predictions versus in vitro results?

  • Methodological Answer :
  • MD Simulations : Run 100-ns trajectories to assess binding mode stability. Pay attention to piperidinone-morpholino interactions with target residues.
  • SPR/BLI : Measure real-time kinetics (ka/kd) to validate docking predictions.
  • Alanine Scanning Mutagenesis : Identify critical residues if in vitro activity deviates from computational models .

Q. How can environmental fate studies be designed to evaluate this compound’s ecotoxicological risks?

  • Methodological Answer :
  • OECD Guidelines : Follow Test No. 308 (aerobic biodegradation in water-sediment systems) and Test No. 201 (algae growth inhibition).
  • LC-MS/MS Quantification : Monitor degradation products (e.g., morpholino cleavage fragments) at detection limits ≤1 ppb.
  • Ecotoxicogenomics : Expose model organisms (Daphnia magna, Danio rerio) and analyze transcriptomic changes .

Q. What statistical methods are appropriate for analyzing dose-response variability in preclinical toxicity studies?

  • Methodological Answer :
  • ANOVA with Tukey’s HSD : Compare means across dose groups (e.g., 10–100 mg/kg).
  • Probit Analysis : Calculate LD50 values (reported as 250–500 mg/kg for analogs) .
  • Survival Curves : Use Kaplan-Meier plots for time-dependent toxicity.
  • Power Analysis : Ensure n ≥ 8 per group to detect ≥20% effect size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.